molecular formula C5H5ClN2O B114215 2-Amino-6-chloropyridin-3-OL CAS No. 159309-66-7

2-Amino-6-chloropyridin-3-OL

Cat. No.: B114215
CAS No.: 159309-66-7
M. Wt: 144.56 g/mol
InChI Key: QINLAVASMOFTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloropyridin-3-OL is an organic compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a chlorine atom at the sixth position, and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloropyridin-3-OL typically involves the reduction of 6-chloro-2-nitropyridin-3-OL. One common method includes the use of zinc dust and ammonium chloride in a tetrahydrofuran (THF) solution. The reaction is carried out at room temperature, resulting in the reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions similar to those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloropyridin-3-OL undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in oxidation and reduction reactions, respectively.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as zinc dust and ammonium chloride are commonly employed.

Major Products Formed:

    Substitution Products: Various substituted pyridines.

    Oxidation Products: Oxidized derivatives of the amino and hydroxyl groups.

    Reduction Products: Reduced forms of the nitro group to amino group.

Scientific Research Applications

2-Amino-6-chloropyridin-3-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloropyridin-3-OL involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    2-Amino-6-chloropyridine: Lacks the hydroxyl group at the third position.

    2-Amino-3-chloropyridine: Chlorine atom is at the third position instead of the sixth.

    2-Amino-4-chloropyridine: Chlorine atom is at the fourth position.

Uniqueness: 2-Amino-6-chloropyridin-3-OL is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, along with a chlorine atom. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-amino-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINLAVASMOFTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610597
Record name 2-Amino-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159309-66-7
Record name 2-Amino-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-chloropyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloropyridin-3-OL
Reactant of Route 2
2-Amino-6-chloropyridin-3-OL
Reactant of Route 3
2-Amino-6-chloropyridin-3-OL
Reactant of Route 4
Reactant of Route 4
2-Amino-6-chloropyridin-3-OL
Reactant of Route 5
Reactant of Route 5
2-Amino-6-chloropyridin-3-OL
Reactant of Route 6
Reactant of Route 6
2-Amino-6-chloropyridin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.